3-Methoxy-4-methyl-2-nitrobenzoic acid
Overview
Description
3-Methoxy-4-methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid, featuring a methoxy group at the 3-position, a methyl group at the 4-position, and a nitro group at the 2-position. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with various biological targets due to their high reactivity .
Mode of Action
Nitro compounds, such as this one, typically undergo a series of reactions including free radical bromination, nucleophilic substitution, and oxidation . The nitro group (−NO2) is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .
Biochemical Pathways
Nitro compounds can participate in various biochemical reactions due to their high reactivity .
Result of Action
It has been used in the detection of nitroaromatic compounds by cdse- quantum dots capped with polyamidoamine dendrimer-1,12-diaminododecane core-generation 4 nanocomposites .
Biochemical Analysis
Biochemical Properties
3-Methoxy-4-methyl-2-nitrobenzoic acid plays a significant role in biochemical reactions, particularly those involving aromatic nitro compounds. The nitro group in this compound is known to participate in redox reactions, where it can be reduced to an amino group. This reduction process can be catalyzed by enzymes such as nitroreductases, which are involved in the detoxification of nitroaromatic compounds .
Additionally, this compound can interact with proteins through non-covalent interactions, such as hydrogen bonding and π-π stacking interactions. These interactions can influence the protein’s structure and function, potentially affecting various biochemical pathways .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, the nitro group in this compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can act as secondary messengers in cell signaling pathways, affecting gene expression and cellular metabolism .
Furthermore, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways. This interaction can lead to changes in the levels of metabolites and metabolic flux, ultimately influencing cell function and viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The nitro group in this compound can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein conformation and activity. Additionally, the methoxy and methyl groups can participate in hydrophobic interactions, further stabilizing the binding of this compound to its target proteins .
This compound can also act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it can inhibit the activity of nitroreductases by competing with their natural substrates, thereby affecting the detoxification of nitroaromatic compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cellular function.
Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have cumulative effects on cellular function. For example, prolonged exposure to this compound can lead to the accumulation of ROS, resulting in oxidative stress and potential damage to cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-methyl-2-nitrobenzoic acid typically involves the nitration of 3-methoxy-4-methylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Esterification: Methanol, sulfuric acid as a catalyst.
Major Products
Reduction: 3-Methoxy-4-methyl-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl 3-methoxy-4-methyl-2-nitrobenzoate.
Scientific Research Applications
3-Methoxy-4-methyl-2-nitrobenzoic acid is utilized in several scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-nitrobenzoic acid: Similar structure but lacks the methyl group at the 4-position.
4-Methoxy-3-nitrobenzoic acid: Similar structure but with different positions of the methoxy and nitro groups.
3-Methyl-2-nitrobenzoic acid: Similar structure but lacks the methoxy group.
Uniqueness
3-Methoxy-4-methyl-2-nitrobenzoic acid is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its reactivity and interactions in chemical reactions. This combination of functional groups makes it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
3-methoxy-4-methyl-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5-3-4-6(9(11)12)7(10(13)14)8(5)15-2/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEQOQBIFDMSON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671941 | |
Record name | 3-Methoxy-4-methyl-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57281-77-3 | |
Record name | 3-Methoxy-4-methyl-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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